3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazol-4-amine structure, with a hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2,5-Dichlorophenoxyacetic acid
- 3,5-Dichlorophenoxyacetic acid
Comparison: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
1431963-79-9 |
---|---|
Molecular Formula |
C10H10Cl3N3O |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
3-(2,5-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-4-6(11)2-3-7(9)12;/h2-5H,13H2,1H3;1H |
InChI Key |
JMUMWXQBZALGRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C=CC(=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.